3-(5-bromo-2-(difluoromethoxy)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one
Description
The compound features a 7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl core linked to a propan-1-one chain substituted with a 5-bromo-2-(difluoromethoxy)phenyl group. This scaffold is associated with diverse biological activities, including kinase inhibition and receptor modulation, as inferred from analogs in the evidence . The bromo and difluoromethoxy substituents likely enhance lipophilicity and metabolic stability compared to non-halogenated analogs .
Properties
IUPAC Name |
3-[5-bromo-2-(difluoromethoxy)phenyl]-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrF2N3O2/c18-13-2-3-15(25-17(19)20)11(7-13)1-4-16(24)23-6-5-14-12(9-23)8-21-10-22-14/h2-3,7-8,10,17H,1,4-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWKWZDFIAKKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CCC3=C(C=CC(=C3)Br)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-bromo-2-(difluoromethoxy)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds featuring a pyridine and pyrimidine ring system. Its molecular formula is , with a molecular weight of approximately 393.23 g/mol. The presence of bromine and difluoromethoxy groups contributes to its unique reactivity and biological profile.
Antidiabetic Properties
Recent studies have indicated that compounds similar to the one may act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is a validated target for type 2 diabetes mellitus (T2DM) treatments. For instance, a related compound demonstrated an IC50 value of 0.86 μM against PTP1B, showing significant selectivity over other phosphatases . In vivo studies have shown that such compounds can lower blood glucose levels and improve insulin sensitivity in diabetic models .
Anticancer Activity
Preliminary data suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For example, compounds with similar structures have been reported to inhibit specific kinases involved in tumor growth .
Neuroprotective Effects
There is emerging evidence that certain derivatives of this compound may exert neuroprotective effects, potentially through the modulation of neuropeptide Y (NPY) receptors. This could have implications for treating neurodegenerative diseases where inflammation plays a critical role .
Case Studies
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in glucose metabolism and cancer cell proliferation.
- Modulation of Signaling Pathways : It can alter pathways related to insulin signaling and cellular apoptosis.
- Neurotransmitter Interaction : Interaction with neuropeptide receptors may influence neuroinflammatory processes.
Comparison with Similar Compounds
Core Scaffold Modifications
The 7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl moiety is a common feature in multiple compounds (e.g., ). Modifications to this core include:
- Substituents at Position 2: Target Compound: No direct substituent at position 2 (implied by nomenclature). Analog 1: 2-(2,3-dihydro-1H-inden-2-ylamino) group in 1-[2-(indan-2-ylamino)-...]propan-1-one (). Analog 2: 2-(4-phenylpiperazin-1-yl) in V029-2873 (). Substitutions at position 2 influence binding affinity to targets like Autotaxin, as shown in crystal structures .
Aryl Group Variations
The 5-bromo-2-(difluoromethoxy)phenyl group distinguishes the target compound from analogs with other aryl substituents:
Key Insight : Halogenated aryl groups (Br, Cl, F) improve target engagement but may reduce solubility. The difluoromethoxy group in the target compound balances electronegativity and steric effects .
Propan-1-one Chain Modifications
The propan-1-one linker is critical for spatial orientation. Variations include:
- Target Compound : Unmodified propan-1-one chain.
- Analog 3 : 3-(prop-2-yn-1-yloxy)propan-1-one () with a terminal alkyne for click chemistry applications (48% yield).
- Analog 4 : 5-(4H-1,2,4-triazol-3-yl)pentan-1-one () for metal coordination (MS: 419 M+1).
Synthetic Challenges : Bromo and difluoromethoxy groups may require protective strategies during synthesis, unlike simpler alkoxy or alkyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
